![molecular formula C12H13NO5 B14063205 (R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)
(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is a chiral amino acid derivative that features a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and acetamido derivatives.
Formation of Intermediate: The benzodioxole derivative undergoes a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
(S)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The racemic mixture of the compound.
Uniqueness
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its enantiomer or racemic mixture.
特性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
InChIキー |
DNJSHXYKYRIMOH-SECBINFHSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


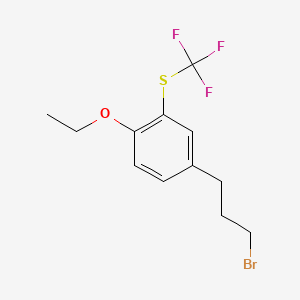

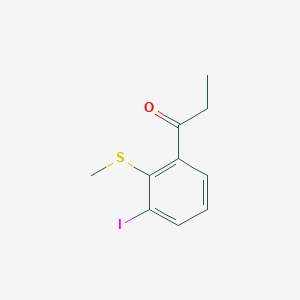
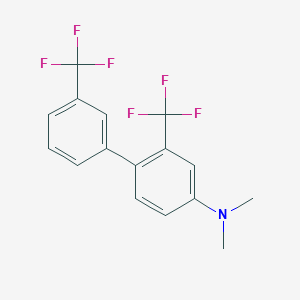
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
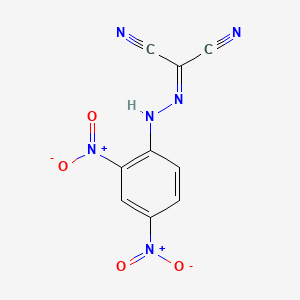
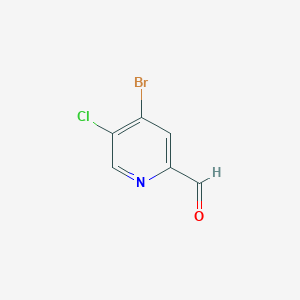
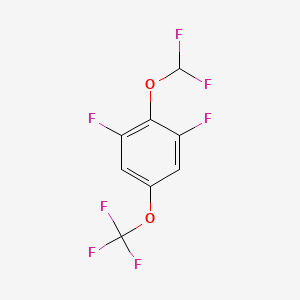
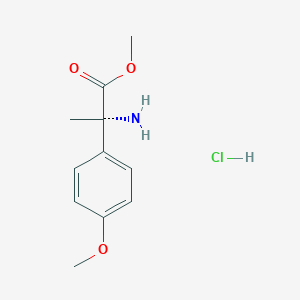

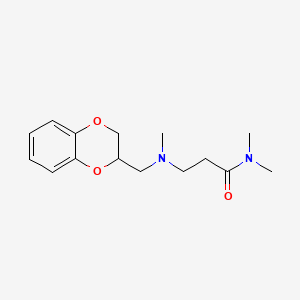
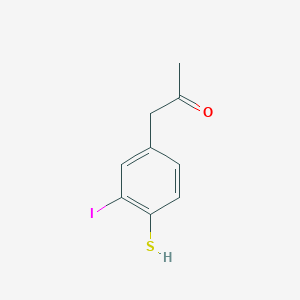
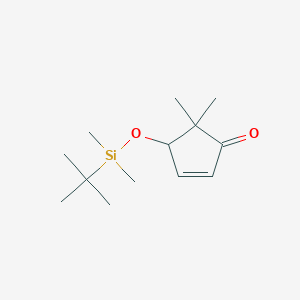
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
